molecular formula C33H45NO4 B12102320 Antibiotic 2158

Antibiotic 2158

Cat. No.: B12102320
M. Wt: 519.7 g/mol
InChI Key: GGGLUKLTYVYRLX-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trimethoprim , is a synthetic antibacterial compound. It is available in tablet form for oral administration. Each scored white tablet contains 100 mg of trimethoprim. The chemical structure of trimethoprim is 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine. It is a white to light yellow, odorless, bitter compound with a molecular weight of 290.32 and the molecular formula C14H18N4O3 .

Properties

Molecular Formula

C33H45NO4

Molecular Weight

519.7 g/mol

IUPAC Name

3-[3,4a,6,8-tetramethyl-2-[(E)-4-methylhex-2-en-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-hydroxy-5-[(4-hydroxyphenyl)methyl]-1H-pyrrol-2-one

InChI

InChI=1S/C33H45NO4/c1-8-19(2)13-21(4)27-23(6)16-32(7)15-20(3)14-22(5)29(32)28(27)30(36)26-18-33(38,34-31(26)37)17-24-9-11-25(35)12-10-24/h9-13,16,18-20,22,27-29,35,38H,8,14-15,17H2,1-7H3,(H,34,37)/b21-13+

InChI Key

GGGLUKLTYVYRLX-FYJGNVAPSA-N

Isomeric SMILES

CCC(C)/C=C(\C)/C1C(C2C(CC(CC2(C=C1C)C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=C(C=C4)O)O

Canonical SMILES

CCC(C)C=C(C)C1C(C2C(CC(CC2(C=C1C)C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Trimethoprim can be synthesized through various routes. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2,4-diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, followed by purification and isolation of the product. Industrial production methods may vary, but they generally aim to achieve high purity and yield.

Chemical Reactions Analysis

Trimethoprim undergoes several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acid/base catalysts. Major products formed from these reactions include various derivatives of trimethoprim.

Scientific Research Applications

Trimethoprim has significant applications in various fields:

    Medicine: It is commonly used as an antibiotic to treat bacterial infections, particularly urinary tract infections.

    Chemistry: Researchers study its reactivity and use it as a model compound in synthetic chemistry.

    Biology: Trimethoprim is employed in microbiology research to understand bacterial resistance mechanisms.

    Industry: Pharmaceutical companies produce trimethoprim-containing medications.

Mechanism of Action

Trimethoprim inhibits bacterial dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. By blocking DHFR, it disrupts the synthesis of tetrahydrofolate, an essential cofactor for nucleotide biosynthesis. This interference ultimately leads to bacterial cell death.

Comparison with Similar Compounds

Trimethoprim’s uniqueness lies in its specific target (DHFR) and its synergistic effect when combined with sulfamethoxazole (a sulfonamide antibiotic). Together, they form the widely used combination drug called co-trimoxazole or trimethoprim-sulfamethoxazole .

Q & A

Q. How should researchers design a cross-sectional study to evaluate the in vitro efficacy of Antibiotic 2158 against multidrug-resistant pathogens?

  • Methodological Answer: Begin by constructing a structured questionnaire focusing on bacterial susceptibility profiles, dosing regimens, and resistance markers. Pilot-test the instrument with a small cohort (e.g., 10 volunteers) to refine clarity and reduce bias . Validate reliability using Cronbach’s Alpha (target ≥0.70) and ensure ethical compliance (e.g., IRB approval) . For in vitro testing, employ standardized protocols like broth microdilution to determine minimum inhibitory concentrations (MICs), and stratify data by pathogen type (e.g., Gram-negative vs. Gram-positive) .

Q. What are the best practices for ensuring validity in surveys investigating prescriber attitudes toward this compound?

  • Methodological Answer: Use semi-structured tools adapted from prior studies to maintain consistency, and avoid leading questions (e.g., "How often do you prescribe this compound?" instead of "Do you overpreserve this compound?") . Conduct language adaptation for non-English speakers and validate translations to prevent misinterpretation . Ensure confidentiality to encourage candid responses, and triangulate qualitative insights (e.g., open-ended responses) with quantitative metrics like Likert scales .

Q. Which statistical methods are appropriate for correlating this compound usage patterns with resistance trends?

  • Methodological Answer: Apply multivariate regression to control confounders such as patient compliance, comorbidities, and prior antibiotic exposure . Use metrics like "Days of Therapy" (DOT) to quantify usage intensity and resistance rates (e.g., % isolates with elevated MICs). Stratify analyses by clinical settings (e.g., ICU vs. outpatient) and leverage consensus-driven key performance indicators (KPIs) for cross-study comparability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported resistance rates of this compound across geographical regions?

  • Methodological Answer: Employ the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses, ensuring regional variability factors (e.g., local prescribing practices, genetic diversity of pathogens) are accounted for . Combine meta-analyses of published MIC data with genome-wide association studies (GWAS) to identify resistance-conferring mutations. Use mixed-methods approaches: quantitative data (e.g., resistance prevalence) paired with qualitative insights from prescriber interviews .

Q. What experimental designs are optimal for assessing synergistic effects of this compound with other antimicrobials?

  • Methodological Answer: Implement checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) and classify interactions (synergy, antagonism, indifference) . Validate findings with time-kill curves under simulated physiological conditions (e.g., pH, serum protein binding). For in vivo models, use neutropenic murine infection studies with pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens .

Q. How can researchers investigate the molecular mechanisms of resistance to this compound in Gram-negative bacteria?

  • Methodological Answer: Perform transcriptomic profiling (RNA-seq) under sub-MIC exposure to identify upregulated efflux pumps or target-modifying enzymes . Use CRISPR interference to knockout suspected resistance genes and assess MIC changes. Compare structural models of this compound binding to mutated vs. wild-type targets (e.g., penicillin-binding proteins) via molecular docking simulations .

Methodological Frameworks & Pitfalls

  • For Experimental Design:
    Apply PICO (Population, Intervention, Comparison, Outcome) to define scope (e.g., "In Klebsiella pneumoniae [P], does this compound [I] reduce biofilm formation [O] compared to meropenem [C]?") .
  • For Data Contradictions:
    Conduct sensitivity analyses to assess robustness against outliers and validate findings via independent replication cohorts .
  • Common Pitfalls to Avoid:
    • Overlooking confounding variables (e.g., horizontal gene transfer rates in resistance studies) .
    • Using non-validated survey tools, leading to response bias .
    • Failing to stratify results by subpopulations (e.g., immunocompromised patients) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.